![molecular formula C7H15Cl2N3 B1469854 1-(4-methyl-1H-imidazol-2-yl)-1-propanamine CAS No. 1155056-18-0](/img/structure/B1469854.png)
1-(4-methyl-1H-imidazol-2-yl)-1-propanamine
Overview
Description
“1-(4-methyl-1H-imidazol-2-yl)ethanone” is a chemical compound with the CAS Number: 2524-90-5. It has a molecular weight of 124.14 .
Molecular Structure Analysis
The molecular formula of “1-(4-methyl-1H-imidazol-2-yl)ethanone” is C6H8N2O .Physical And Chemical Properties Analysis
The boiling point of “1-(4-methyl-1H-imidazol-2-yl)ethanone” is predicted to be 282.6±33.0 °C, and its density is predicted to be 1.141±0.06 g/cm3 .Scientific Research Applications
Synthesis and Biological Significance
1-(4-methyl-1H-imidazol-2-yl)-1-propanamine, and its analogs, are significant in scientific research due to their role as intermediates in the synthesis of various pharmacologically active compounds. The compound serves as a crucial intermediate in the synthesis of impromidine-type histamine H2 receptor agonists, which are potent agents in treating conditions like gastric ulcers and heartburn. The efficient preparation of this compound from trans-urocanic acid highlights its relevance in medicinal chemistry for developing new therapeutic agents (Sellier et al., 1992).
Role in Receptor Selectivity
Research into imbutamine analogs, where the imidazole ring is substituted or replaced, has shown potential for improving selectivity for histamine H4 receptors. These studies provide insights into designing drugs with better selectivity and fewer side effects, particularly in treating allergic and inflammatory conditions (Geyer et al., 2014).
Antimicrobial and Cytotoxic Activities
Compounds derived from this compound have shown notable antimicrobial activities. For example, derivatives synthesized and studied for their antimicrobial activity against a range of bacteria and fungi species demonstrated promising results, which opens new avenues for the development of antimicrobial agents (Evren et al., 2020). Additionally, these compounds have displayed cytotoxic activities against various cancer cell lines, highlighting their potential as templates for designing anticancer drugs (Dawbaa et al., 2021).
Safety and Hazards
properties
IUPAC Name |
1-(5-methyl-1H-imidazol-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-6(8)7-9-4-5(2)10-7/h4,6H,3,8H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKUIKKXLRKYMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=C(N1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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